

Spectroscopic Profile of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate**. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed analysis of predicted spectroscopic data based on established principles and data from structurally analogous molecules. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate**. These predictions are derived from the analysis of substituent effects and spectral data of similar compounds, including substituted methyl benzoates and malonates.

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.10	Doublet (d)	2H	Aromatic CH (ortho to -COOCH ₃)
~7.95	Doublet (d)	2H	Aromatic CH (ortho to -C(O)CH ₂)
~4.85	Singlet (s)	1H	-C(O)CH(COOCH ₃) ₂
~3.95	Singlet (s)	3H	-COOCH ₃ (benzoate)
~3.80	Singlet (s)	6H	-CH(COOCH ₃) ₂

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~192	C=O (keto)
~168	C=O (malonate esters)
~166	C=O (benzoate ester)
~138	Aromatic C (quaternary)
~134	Aromatic C (quaternary)
~130	Aromatic CH
~128	Aromatic CH
~58	-C(O)CH(COOCH ₃) ₂
~53	-COOCH ₃ (benzoate)
~52.5	-CH(COOCH ₃) ₂

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aliphatic)
~1750-1730	Strong	C=O stretch (ester)
~1690	Strong	C=O stretch (keto)
~1600, ~1450	Medium-Strong	C=C stretch (aromatic)
~1250-1000	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
266	[M] ⁺ (Molecular Ion)
235	[M - OCH ₃] ⁺
207	[M - COOCH ₃] ⁺
163	[M - CH(COOCH ₃) ₂] ⁺
135	[C ₆ H ₄ COOCH ₃] ⁺
133	[CH(COOCH ₃) ₂] ⁺
103	[C ₆ H ₄ CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as **Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

2.1.2. ^1H NMR Acquisition:

- The NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz.
- The instrument is locked to the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse ^1H NMR experiment is performed.
- The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
- A relaxation delay of 1-5 seconds is used between scans.

2.1.3. ^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz).
- A proton-decoupled pulse sequence is typically used to simplify the spectrum.
- The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ^{13}C isotope.
- A relaxation delay of 2-10 seconds is used.

2.1.4. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phase-corrected and baseline-corrected.
- Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
- Apply pressure using the pressure arm to ensure a uniform and firm contact.

2.2.2. Data Acquisition:

- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

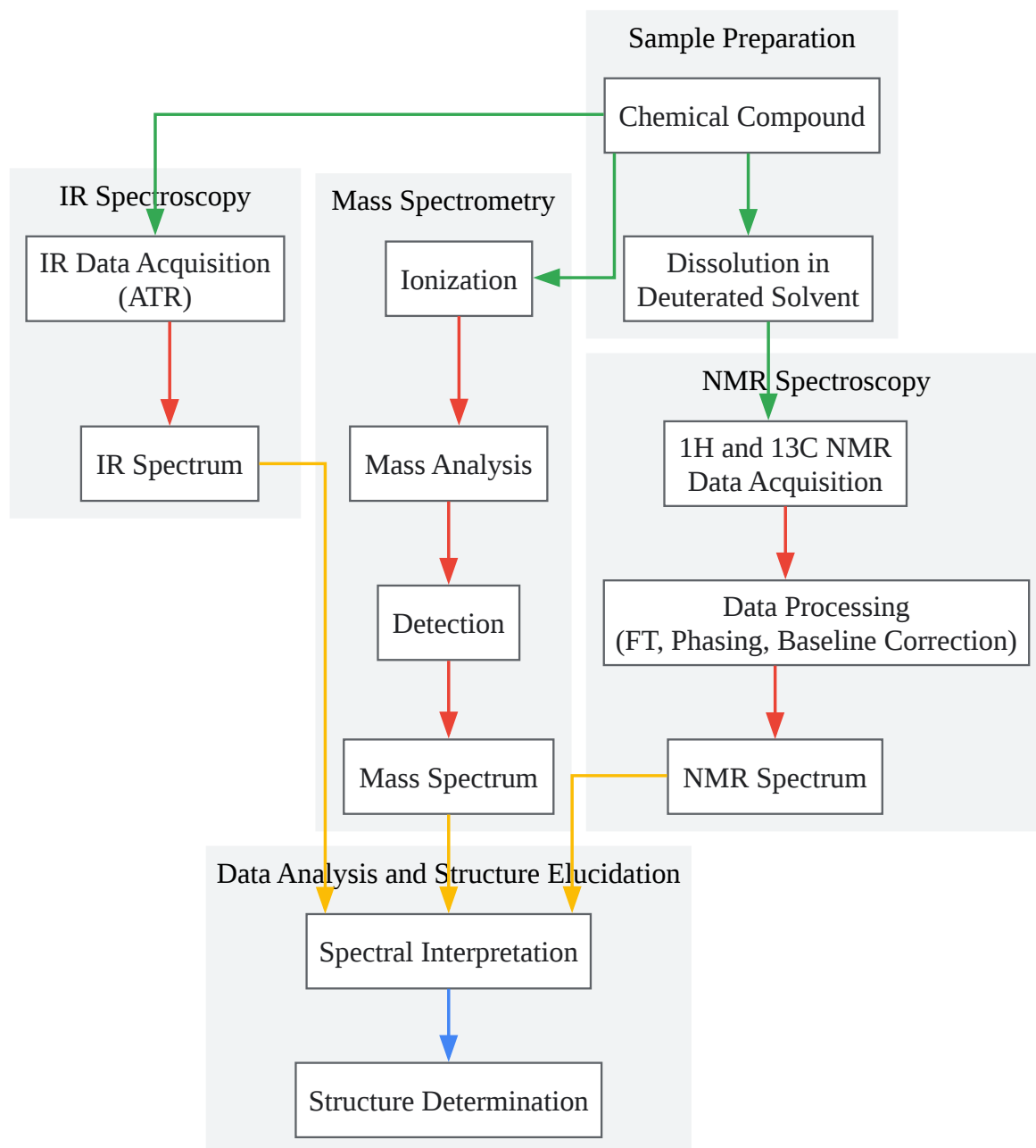
- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The concentration should be in the range of $\mu\text{g/mL}$ to ng/mL depending on the ionization technique.

2.3.2. Data Acquisition (e.g., using Electrospray Ionization - ESI):

- The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- The sample is ionized using an appropriate technique (e.g., ESI in positive or negative ion mode).
- The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- The detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.



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Caption: General workflow for spectroscopic analysis of a chemical compound.



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Caption: Logical workflow from synthesis to spectroscopic characterization.

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